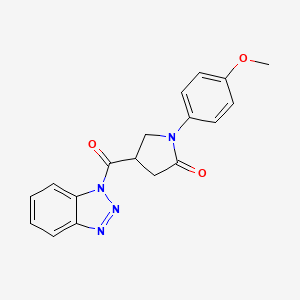
N-(2,5-dichlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dichlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea, commonly known as Dichlorprop, is a herbicide that is widely used in agriculture. It is a selective herbicide that targets broadleaf weeds and is commonly used to control weeds in crops such as cereals, corn, and soybeans. Dichlorprop is a white crystalline solid that is soluble in water and has a molecular weight of 296.2 g/mol.
Mécanisme D'action
Dichlorprop works by disrupting the growth and development of broadleaf weeds. It does this by inhibiting the activity of an enzyme called acetolactate synthase, which is essential for the production of branched-chain amino acids in plants. Without these amino acids, the plant is unable to grow and eventually dies.
Biochemical and Physiological Effects
Dichlorprop has been shown to have a number of biochemical and physiological effects on plants. Research has shown that it can affect the levels of certain plant hormones, such as auxins and cytokinins, which are important for plant growth and development. It can also affect the activity of enzymes involved in photosynthesis and respiration, which can impact the overall health and vitality of the plant.
Avantages Et Limitations Des Expériences En Laboratoire
Dichlorprop is a widely used herbicide that has a number of advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, making it a popular choice for researchers. It is also highly selective, which means that it can be used to target specific types of plants without harming others.
However, there are also limitations to the use of Dichlorprop in lab experiments. It can be difficult to control the concentration and application of the herbicide, which can lead to inconsistent results. It can also be toxic to certain types of plants, which can limit its use in certain types of experiments.
Orientations Futures
There are a number of future directions for research on Dichlorprop. One area of interest is the development of new formulations and application methods that can improve the effectiveness and safety of the herbicide. Another area of interest is the study of the impact of Dichlorprop on non-target organisms, such as insects and soil microorganisms, and the potential long-term effects on the environment. Additionally, research is needed to better understand the mechanism of action of Dichlorprop and how it can be used to develop new herbicides with improved properties.
Méthodes De Synthèse
Dichlorprop can be synthesized using a variety of methods. One common method involves the reaction of 2,5-dichlorophenyl isocyanate with 4,6-dimethyl-2-pyridinylamine in the presence of a catalyst such as triethylamine. The resulting product is then treated with urea to form Dichlorprop.
Applications De Recherche Scientifique
Dichlorprop has been extensively studied for its herbicidal properties and its potential impact on the environment. Research has shown that Dichlorprop is effective in controlling a wide range of broadleaf weeds, including dandelions, clovers, and thistles. It is also considered to be relatively safe for use in crops, with a low risk of toxicity to humans and animals.
Propriétés
IUPAC Name |
1-(2,5-dichlorophenyl)-3-(4,6-dimethylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O/c1-8-5-9(2)17-13(6-8)19-14(20)18-12-7-10(15)3-4-11(12)16/h3-7H,1-2H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPABYFAHKZIHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)NC2=C(C=CC(=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-benzyl-1-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)piperidin-3-yl]methanol](/img/structure/B5345018.png)

![3-[(4-methylphenyl)thio]-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5345037.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5345042.png)
![4-chloro-1,5-dimethyl-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5345045.png)
![4-{[3-hydroxy-1-(4-isopropylbenzyl)-2-oxopiperidin-3-yl]methyl}-1,4-diazepan-2-one](/img/structure/B5345066.png)
![7-(4-bromophenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5345073.png)
![2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-methylphenyl 2-bromobenzoate](/img/structure/B5345077.png)
![5-(2-furyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5345091.png)
![methyl 4-[2-(acetylamino)-3-ethoxy-3-oxo-1-propen-1-yl]benzoate](/img/structure/B5345100.png)
![(3R*,4R*)-1-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5345103.png)
![3-[4-(2-oxo-2-phenylethoxy)phenyl]-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5345111.png)
![1-{4-[(2-methyl-2-propen-1-yl)oxy]benzoyl}indoline](/img/structure/B5345122.png)
